molecular formula C21H25N5 B6476231 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine CAS No. 2640980-15-8

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine

Cat. No. B6476231
CAS RN: 2640980-15-8
M. Wt: 347.5 g/mol
InChI Key: LFUSKBCADXLPRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol . This parent compound has a molecular weight of 175.19 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, recent developments in the synthesis of piperazine derivatives might provide some insight . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of the parent compound, 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol, is given by the InChI code: 1S/C9H9N3O/c13-9-8-5-7 (6-1-2-6)11-12 (8)4-3-10-9/h3-6H,1-2H2, (H,10,13) .

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cells

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized five different N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with various amine derivatives, resulting in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . Among these derivatives, two compounds demonstrated significant antiproliferative effects on the A549 lung adenocarcinoma cell line. At a concentration of 160 µM, two derivatives increased cell death rate to 50%, while two others increased it by up to 40%. The structure–activity relationship (SAR) study indicated that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be crucial for their efficiency.

HIV-1 Integrase Inhibition

Pyrazolopyrazinones have been explored for their HIV-1 integrase inhibitory effect. These compounds exhibit potential as antiviral agents. For instance, compound 2 (see Fig. 1 in the reference) demonstrated inhibitory activity against HIV-1 integrase .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Another application involves dipeptidyl peptidase-IV (DPP-IV) inhibition. Compound 1 (Fig. 1 in the reference) showed DPP-IV inhibitory activity, which is relevant in the context of diabetes management .

Novel Inhibitors of Mycobacterium ATP Synthase

The central skeleton of novel inhibitors targeting mycobacterium ATP synthase includes pyrazolo[1,5-a]pyrazin-4(5H)-one (compound 4 in Fig. 1). These inhibitors were discovered through screening chemically diverse compounds. The synthetic strategy involved alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by reduction of the azide functional group. This research highlights the potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in combating mycobacterial infections .

Synthetic Building Blocks for Heterocyclic Structures

2-Azahetarylacetonitriles, derived from pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, serve as valuable synthetic building blocks. These compounds are used to assemble various fused and linearly functionalized heterocyclic structures with practical properties .

Neurotoxic Potential Investigation

A newly synthesized pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) was studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .

Safety and Hazards

The parent compound, 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol, has been classified with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUSKBCADXLPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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